3-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-fluoro-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O2S/c20-14-3-1-4-17(13-14)29(27,28)25-16-7-5-15(6-8-16)22-18-9-10-19(24-23-18)26-12-2-11-21-26/h1-13,25H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJPHBIMHMAQMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole and pyridazine intermediates, which are then coupled with a fluorobenzenesulfonamide derivative under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents like ethanol, methanol, or dichloromethane .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit certain kinases or interact with DNA, leading to changes in gene expression.
Comparison with Similar Compounds
Structural Analog: 4-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide
- Key Difference : Fluorine substitution at the 4-position of the benzene ring instead of the 3-position.
- No direct bioactivity data are available in the evidence, but positional isomerism often affects pharmacokinetics and potency .
Pyrazolo-Pyrimidine Sulfonamide Derivative
- Compound: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide .
- Key Differences :
- Core Heterocycle : Pyrazolo[3,4-d]pyrimidine vs. pyridazine.
- Substituents : Chromen-4-one and additional fluorophenyl groups.
- Data :
- Melting Point: 175–178°C (indicative of crystalline stability).
- Molecular Weight: 589.1 g/mol (vs. ~442 g/mol for the target compound, assuming similar substituents).
- Functional Implications: The chromenone moiety may confer enhanced planar rigidity, improving interaction with hydrophobic enzyme pockets.
1,2,4-Oxadiazole-Pyrazole Hybrid
- Compound : 3-Fluoro-N-(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)isonicotinamide .
- Key Differences :
- Core Structure : Incorporates a 1,2,4-oxadiazole ring and trifluoromethyl group.
- Pharmacophore : Isonicotinamide replaces benzenesulfonamide.
- Impact : The 1,2,4-oxadiazole enhances metabolic stability by resisting hydrolysis, while the trifluoromethyl group increases lipophilicity. The isonicotinamide moiety may shift target specificity compared to sulfonamides .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s pyridazine-pyrazole scaffold is synthetically tractable via Suzuki-Miyaura couplings or nucleophilic aromatic substitution, as demonstrated in analogous syntheses .
- Metabolic Stability : Pyridazine derivatives often exhibit moderate metabolic stability, but the inclusion of a pyrazole may mitigate oxidative degradation. In contrast, oxadiazole-bearing analogs show superior stability .
- Target Selectivity : Sulfonamide-based compounds typically target enzymes with zinc-containing active sites (e.g., carbonic anhydrases). Structural variations in the heterocyclic core and substituent positions could modulate selectivity .
Biological Activity
3-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is a heterocyclic compound with significant potential in medicinal chemistry, particularly for its biological activities. This compound features a complex structure that includes a pyrazole ring, a pyridazine ring, and a sulfonamide moiety, which contribute to its pharmacological properties.
The molecular formula of this compound is , with a molecular weight of 374.4 g/mol. Its structure allows for diverse interactions with biological targets, making it an interesting subject for research in drug discovery.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 374.4 g/mol |
| CAS Number | 1019105-27-1 |
Biological Activity Overview
Research indicates that compounds containing pyrazole and pyridazine moieties exhibit various biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. The specific biological activities associated with 3-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide are summarized below.
Antitumor Activity
Recent studies have shown that pyrazole derivatives can act as effective antitumor agents. For example, compounds similar to 3-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide have demonstrated significant inhibitory activity against various cancer cell lines, including those resistant to conventional therapies.
In vitro studies revealed that certain derivatives exhibited IC50 values in the micromolar range against tumor cell lines such as A549 (lung cancer) and MCF7 (breast cancer). For instance, one study reported an IC50 of 49.85 µM for a related pyrazole derivative in A549 cells, indicating potent cytotoxicity .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. In particular, some studies have highlighted the potential of these compounds to serve as selective COX-II inhibitors, which could be beneficial in treating inflammatory diseases without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
The biological activity of 3-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is primarily attributed to its ability to interact with specific protein targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor proliferation and inflammation.
- Receptor Modulation : It may act as a modulator for various receptors linked to cancer progression and inflammatory pathways.
Case Studies
Several case studies have reported the synthesis and evaluation of pyrazole derivatives similar to this compound:
Case Study 1: Antitumor Effects
A study conducted by Xia et al. synthesized a series of pyrazole derivatives and evaluated their cytotoxicity against A549 cell lines. The most active compound demonstrated significant apoptosis induction and growth inhibition, supporting the potential of such compounds in cancer therapy .
Case Study 2: Anti-inflammatory Properties
Research by Fan et al. focused on the anti-inflammatory effects of pyrazole derivatives in animal models of inflammation. The results indicated that these compounds significantly reduced inflammatory markers and exhibited lower toxicity compared to traditional NSAIDs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
